Dual‑Amino Architecture Provides Synthetic Versatility Not Available in 3‑Methyl or 3‑Aryl Analogs
Unlike the ubiquitous 6‑amino‑3‑methyl‑4‑phenyl‑1,4‑dihydropyrano[2,3-c]pyrazole‑5‑carbonitrile (CAS 309920‑83‑0) or its 3‑aryl counterparts, CAS 89814‑95‑9 carries a second primary amino group at position 3 . This dual‑amino substitution enables orthogonal derivatization pathways—for instance, selective imine formation at the 3‑amino group while leaving the 6‑amino group available for subsequent cyclization—a strategy that is chemically inaccessible to mono‑amino analogs [1]. In the Mandour et al. (2012) study, the 3‑amino group was exploited to construct N‑substituted indol‑3‑yl methyleneamino derivatives, directly demonstrating the synthetic utility of this extra nucleophilic handle [1].
| Evidence Dimension | Number of synthetically accessible primary amino handles |
|---|---|
| Target Compound Data | Two primary amino groups (positions 3 and 6) |
| Comparator Or Baseline | 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 309920-83-0): one primary amino group (position 6) and a non-derivatizable methyl group at position 3 |
| Quantified Difference | 2 vs. 1 primary amino handle |
| Conditions | Structural comparison; validated by published derivatization chemistry in Acta Pharmaceutica 2012, 62, 15-30 |
Why This Matters
The additional amino group doubles the site for covalent modification, enabling more complex library enumeration from a single building block and potentially reducing the number of starting materials required in a medicinal chemistry campaign.
- [1] Mandour, A.H., Elsawy, E.R., Ebaid, M.S., et al. (2012) Synthesis and Potential Biological Activity of Some Novel 3-[(N-substituted indol-3-yl)methyleneamino]-6-amino-4-aryl-pyrano(2,3-c)pyrazole-5-carbonitriles and 3,6-diamino-4-(N-substituted indol-3-yl)pyrano(2,3-c)pyrazole-5-carbonitriles. Acta Pharmaceutica, 62, 15-30. http://dx.doi.org/10.2478/v10007-012-0007-0. View Source
